FERROCENEACETIC ACID

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ferroceneacetic acid and its derivatives involves coupling reactions that integrate ferrocene moieties with acetic acid groups. For instance, the synthesis of the unnatural amino acid Nα-Nε-(ferrocene-1-acetyl)-L-lysine demonstrated the coupling of a ferroceneacetic acid molecule onto the side chain amine of a lysine, showcasing the versatility of ferroceneacetic acid in synthesizing complex molecules (Gellett, Huber, & Higgins, 2008).

Molecular Structure Analysis

The molecular structure of ferroceneacetic acid derivatives has been elucidated through X-ray crystallography and spectroscopic methods. For example, studies on chiral ferrocene amines derived from amino acids and peptides have provided insights into the stereochemical arrangements and electronic configurations of these compounds, demonstrating the impact of the ferrocene moiety on the overall molecular architecture (Hess, Sehnert, Weyhermüller, & Metzler-Nolte, 2000).

Chemical Reactions and Properties

Ferroceneacetic acid and its derivatives exhibit a range of chemical reactivities, such as nuclease activity in the case of Nα-Nε-(ferrocene-1-acetyl)-L-lysine, indicating the potential for these compounds to be incorporated into nucleic acid-binding proteins to endow them with nuclease capability (Gellett, Huber, & Higgins, 2008). The Friedel–Crafts acylation of ferrocene with alkynoic acids is another reaction that highlights the chemical versatility of ferroceneacetic acid derivatives (Plażuk & Zakrzewski, 2009).

Physical Properties Analysis

The physical properties of ferroceneacetic acid derivatives, such as solubility, thermal stability, and refractivity, are influenced by the ferrocene moiety. For example, ferrocene-functionalized disubstituted polyacetylenes exhibit high thermal stability and refractive indices due to the incorporation of ferrocenyl units (Jim, Qin, Mahtab, Lam, & Tang, 2011).

Chemical Properties Analysis

The chemical properties of ferroceneacetic acid derivatives, such as redox activity and ligand behavior, are crucial for their applications in catalysis and material science. The electrochemical behavior of 1'-(diphenylphosphino)ferrocenecarboxylic acid and its derivatives showcases the redox-active nature of these compounds, facilitating their use in electrochemical applications (Podlaha, Štěpnička, Ludvik, & Císařová, 1996).

Wissenschaftliche Forschungsanwendungen

Overview of Ferroceneacetic Acid Applications

Ferroceneacetic acid is a derivative of ferrocene, a well-known compound in organometallic chemistry. It is characterized by its acetic acid functional group attached to one of the cyclopentadienyl rings of ferrocene. This modification imparts unique chemical properties to the molecule, making it a subject of interest in various scientific research applications. While specific studies directly focusing on ferroceneacetic acid were not identified, insights into the broader applications of ferrocene derivatives and related compounds provide a useful context for understanding its potential uses.

Catalytic Applications and Chemical Synthesis

Ferrocene derivatives, including potentially ferroceneacetic acid, have been extensively studied for their catalytic properties in asymmetric synthesis and organic transformations. These compounds serve as ligands and catalysts in various chemical reactions, facilitating the synthesis of complex organic molecules with high enantioselectivity. The unique electronic and structural characteristics of ferrocene derivatives contribute to their effectiveness in catalysis, offering pathways for the development of new synthetic methodologies and the enhancement of reaction efficiencies (Š. Tomá et al., 2014).

Electrochemical Sensors and Biosensors

The modification of ferrocene compounds, including the use of ferroceneacetic acid, has significant implications for the development of electrochemical sensors and biosensors. These devices exploit the redox properties of ferrocene derivatives to detect various analytes, including glucose, ions, and biomolecules. Ferrocene-based sensors are particularly valuable in medical diagnostics, environmental monitoring, and food safety, offering high sensitivity, specificity, and rapid response times. Research into ferrocene-modified electrodes and their applications in sensing technologies continues to expand, driven by the demand for more efficient and versatile analytical tools (J. Anzai, 2016; Baozhen Wang et al., 2014).

Anticancer Research and Drug Design

Ferrocene derivatives, by extension potentially including ferroceneacetic acid, have attracted attention in anticancer research. These compounds exhibit unique modes of action distinct from traditional platinum-based chemotherapeutics. Studies on ferrocene-phenol hybrids, such as ferrocifen, have shown promising activity against drug-resistant cancers, suggesting that ferrocene derivatives could serve as scaffolds for developing novel anticancer agents. The research focuses on understanding the mechanisms of action, optimizing the anticancer activity, and minimizing side effects, aiming to provide more effective treatments for various types of cancer (Li Li et al., 2021).

Safety And Hazards

Zukünftige Richtungen

Ferroceneacetic acid represents a new class of quasicrystalline materials. It is the only one in which molecular self-assembly results in five-fold symmetry . Future research may explore its potential applications in various fields, including material science, asymmetric catalysis, biochemistry, and bioorganometallic chemistry .

Eigenschaften

CAS-Nummer |

1287-16-7 |

|---|---|

Produktname |

FERROCENEACETIC ACID |

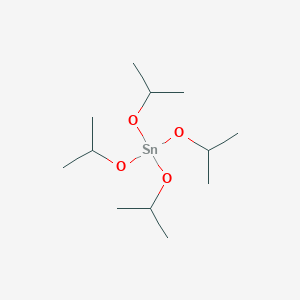

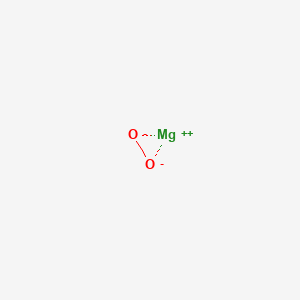

Molekularformel |

C12H12FeO2 10* |

Molekulargewicht |

244.07 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

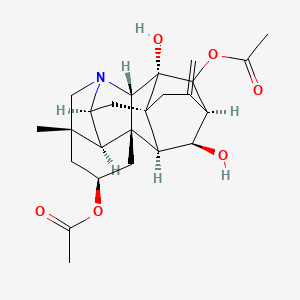

![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)